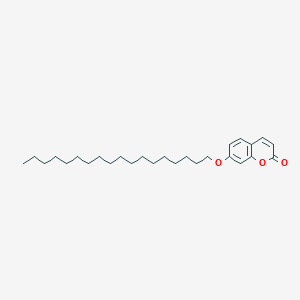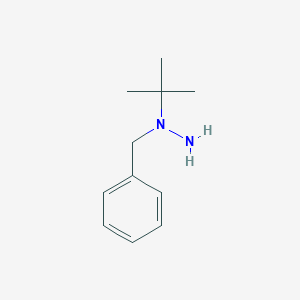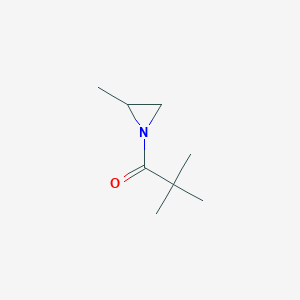
Methyl (2E)-2-(methylimino)cyclopentane-1-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2E)-2-(methylimino)cyclopentane-1-carbodithioate is an organic compound that belongs to the class of carbodithioates These compounds are characterized by the presence of a carbodithioate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-2-(methylimino)cyclopentane-1-carbodithioate typically involves the reaction of cyclopentanone with methylamine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclopentanone is reacted with methylamine to form an imine intermediate.
- The imine intermediate is then reacted with carbon disulfide to form the carbodithioate compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents may also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2E)-2-(methylimino)cyclopentane-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Applications De Recherche Scientifique
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Potential medicinal applications include its use as a precursor for drug development.
Industry: The compound may be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which Methyl (2E)-2-(methylimino)cyclopentane-1-carbodithioate exerts its effects depends on its specific interactions with molecular targets. The carbodithioate group can interact with various enzymes or receptors, leading to changes in biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2E)-2-(methylimino)cyclohexane-1-carbodithioate: Similar structure with a cyclohexane ring instead of a cyclopentane ring.
Ethyl (2E)-2-(ethylimino)cyclopentane-1-carbodithioate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Methyl (2E)-2-(methylimino)cyclopentane-1-carbodithioate is unique due to its specific ring structure and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
| 90550-32-6 | |
Formule moléculaire |
C8H13NS2 |
Poids moléculaire |
187.3 g/mol |
Nom IUPAC |
methyl 2-methyliminocyclopentane-1-carbodithioate |
InChI |
InChI=1S/C8H13NS2/c1-9-7-5-3-4-6(7)8(10)11-2/h6H,3-5H2,1-2H3 |
Clé InChI |
ADSBHZONZVGLHG-UHFFFAOYSA-N |
SMILES canonique |
CN=C1CCCC1C(=S)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)



